molecular formula C18H15N5O2 B2450577 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide CAS No. 2034511-78-7

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide

Cat. No.: B2450577
CAS No.: 2034511-78-7
M. Wt: 333.351
InChI Key: YUCYOKULSYMVSO-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is a sophisticated synthetic compound designed for preclinical research, merging two privileged medicinal chemistry scaffolds: quinoxaline and pyrazole. The quinoxaline moiety is a fused heterocyclic system known for its diverse pharmacological profile and is a template of interest in developing novel therapeutic agents . This structure is particularly noted in research for its potential antiviral activity , including against respiratory pathogens such as SARS-CoV-2, where quinoxaline derivatives have been investigated as inhibitors of viral proteases and other key proteins . Furthermore, the pyrazole ring is a widely employed scaffold in drug discovery, recognized for its excellent metabolic stability and its presence in numerous protein kinase inhibitors (PKIs) . Pyrazole-based PKIs can target a range of kinases, including Akt, JAK, and B-raf, which are critical pathways in oncology research . The specific incorporation of a furan-2-yl substitution on the pyrazole ring adds a heteroaromatic element that can influence the compound's electronic properties and binding interactions. The molecular architecture of this compound suggests it is a promising candidate for investigating signal transduction pathways and viral replication mechanisms. Researchers may find it valuable in high-throughput screening, enzymatic assays, and structure-activity relationship (SAR) studies aimed at developing new targeted therapies. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c24-18(16-11-20-14-4-1-2-5-15(14)22-16)19-7-8-23-12-13(10-21-23)17-6-3-9-25-17/h1-6,9-12H,7-8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCYOKULSYMVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C=C(C=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Attachment of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Linking the pyrazole and quinoxaline rings: This step involves the use of an ethyl linker, which can be introduced through a nucleophilic substitution reaction.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Quinoxaline Core Reactions

The electron-deficient quinoxaline ring participates in electrophilic aromatic substitution (EAS) and nucleophilic reactions:

a. Nitration

  • Conditions : HNO₃/H₂SO₄ at 0–5°C

  • Product : Nitro derivatives at C5/C8 positions of the quinoxaline ring .

  • Mechanism : Electrophilic attack facilitated by the electron-withdrawing carboxamide group.

b. Nucleophilic Substitution

  • Reagents : Amines (e.g., piperidine) or thiols under basic conditions (K₂CO₃/DMF) .

  • Product : C3-aminated or C3-thiolated quinoxaline derivatives.

Pyrazole Ring Modifications

The 4-(furan-2-yl)-substituted pyrazole undergoes regioselective functionalization:

a. Alkylation

  • Conditions : Ethyl bromoacetate, NaH, THF .

  • Product : N1-alkylated pyrazoles with retained furan substituent.

b. Oxidation

  • Reagents : KMnO₄ in acidic medium .

  • Product : Pyrazole N-oxide derivatives (confirmed via HRMS and ¹H-NMR) .

Furan Ring Transformations

The furan-2-yl group is susceptible to ring-opening and oxidation:

a. Oxidation to Maleic Anhydride Analog

  • Conditions : Ozone followed by H₂O₂/FeSO₄ .

  • Product : Dicarboxylic acid derivative (isolated in 68% yield) .

b. Diels-Alder Cycloaddition

  • Dienophile : Maleic anhydride in refluxing toluene .

  • Product : Endo-adduct with a fused oxabicyclic system .

Carboxamide Group Reactivity

The terminal carboxamide participates in hydrolysis and coupling:

a. Acidic Hydrolysis

  • Conditions : 6M HCl, reflux .

  • Product : Quinoxaline-2-carboxylic acid (confirmed by FT-IR carbonyl stretch at 1690 cm⁻¹) .

b. Amide Coupling

  • Reagents : EDCI/HOBt, DIPEA, DCM .

  • Product : Peptide-conjugated analogs (e.g., glycine- or proline-linked derivatives) .

Cross-Coupling Reactions

Pd-catalyzed couplings enable aryl/heteroaryl introductions:

Reaction TypeConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl derivatives at quinoxaline C672–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-arylpyrazole variants65–78%

Reductive Transformations

a. Quinoxaline Ring Reduction

  • Conditions : H₂ (1 atm), 10% Pd/C, ethanol .

  • Product : Partially reduced 1,2,3,4-tetrahydroquinoxaline (isolated as a racemic mixture) .

b. Nitro Group Reduction

  • Reagents : SnCl₂/HCl .

  • Product : Amino-substituted analogs (precursors for azo dyes) .

Photochemical Reactions

UV irradiation induces furan-pyrazole cyclization:

  • Conditions : 254 nm UV light, MeCN .

  • Product : Furopyranopyrazole heterocycle (characterized by X-ray crystallography) .

Key Research Findings

  • Regioselectivity in EAS : The carboxamide group directs electrophiles to C5/C8 over C6/C7 (DFT calculations show ΔE = 12–15 kcal/mol) .

  • Steric Effects in Coupling : Bulky substituents on the pyrazole N1 reduce Suzuki coupling yields by 20–30% .

  • Acid Stability : The furan ring remains intact under mild acidic conditions (pH > 3) but degrades in concentrated H₂SO₄ .

This compound’s multifunctional design enables tailored modifications for applications in medicinal chemistry and materials science. Further studies are needed to explore its catalytic asymmetric reactions and biological target engagement .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development:

Antitubercular Activity

Research indicates that quinoxaline derivatives, including N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide, have shown significant antitubercular activity. In studies comparing various derivatives, some compounds demonstrated minimum inhibitory concentrations (MIC) as low as 3.91 µg/mL against Mycobacterium tuberculosis strains, highlighting their potential as novel agents in tuberculosis treatment .

Anticancer Properties

Quinoxaline derivatives are being explored for their anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The design of these compounds often targets specific pathways involved in tumor growth and survival, such as the epidermal growth factor receptor (EGFR) pathway .

General Synthetic Pathway

The compound can be synthesized through a series of reactions involving the furan and pyrazole moieties. The general procedure includes:

  • Formation of the pyrazole ring : Utilizing appropriate starting materials to create the pyrazole structure.
  • Quinoxaline synthesis : Introducing the quinoxaline core through cyclization reactions.
  • Final coupling : Combining the furan and quinoxaline components to yield the desired carboxamide derivative.

This synthetic approach allows for the modification of substituents on the quinoxaline ring, which can enhance biological activity or alter pharmacokinetic properties .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

Antimicrobial Activity

In vitro studies have demonstrated that quinoxaline derivatives possess antimicrobial properties against various bacterial strains. The mechanism often involves inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication .

In Silico Modeling

Computational studies have been employed to predict the binding affinities and interactions of this compound with target proteins involved in disease pathways. These studies help refine the design of more potent derivatives by simulating how modifications might affect biological activity .

Summary Table of Key Findings

ApplicationActivity/EffectReference
AntitubercularMIC = 3.91 µg/mL against Mtb
AnticancerInhibition of cell proliferation
AntimicrobialInhibition of DNA gyrase
Synthesis MethodMulti-step organic reactions
In Silico ModelingPredictive binding studies

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)-2-hydroxypropyl)quinoxaline-2-carboxamide
  • N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoxaline-2-carboxamide
  • N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide

Uniqueness

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is unique due to its specific combination of a quinoxaline core, pyrazole ring, and furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C15_{15}H14_{14}N4_{4}O2_{2}
  • Molecular Weight : 282.30 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has demonstrated that derivatives of quinoxaline and pyrazole exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can effectively inhibit the growth of various pathogens.

CompoundMinimum Inhibitory Concentration (MIC)Pathogen Targeted
Compound A0.22 μg/mLStaphylococcus aureus
Compound B0.25 μg/mLEscherichia coli

In vitro studies indicate that this compound may exhibit similar antimicrobial properties, making it a candidate for further exploration in this domain .

Anticancer Activity

Quinoxaline derivatives have been extensively studied for their anticancer potential. The compound's structure allows it to interact with various biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.

StudyIC50_{50} Value (µM)Cancer Type
Study 10.15Hepatocellular carcinoma
Study 20.10Breast cancer

These findings indicate that the compound could serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory properties of quinoxaline derivatives have also been documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting a potential therapeutic role in inflammatory diseases.

CompoundInhibition Rate (%)Target
Compound C75%TNF-α production
Compound D80%IL-6 secretion

The ability of this compound to modulate inflammatory pathways warrants further investigation .

Case Studies and Research Findings

Recent studies focusing on the biological activity of pyrazole and quinoxaline derivatives have provided insights into their pharmacological potential:

  • Antimicrobial Study : A comparative analysis of various pyrazole derivatives showed that those containing furan rings exhibited enhanced antimicrobial efficacy against Gram-positive bacteria .
  • Anticancer Research : A structure–activity relationship (SAR) study revealed that modifications to the quinoxaline ring significantly affected the compound's ability to inhibit tumor growth in vitro .
  • Inflammation Model : In vivo studies demonstrated that certain quinoxaline derivatives reduced inflammation markers in animal models, supporting their use as anti-inflammatory agents .

Q & A

Basic: What are the key steps in synthesizing N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide?

Methodological Answer:
Synthesis typically involves multi-step organic reactions:

Pyrazole Formation : Cyclocondensation of hydrazine derivatives with diketones or aldehydes to form the 4-(furan-2-yl)pyrazole core .

Ethyl Linker Introduction : Alkylation or nucleophilic substitution to attach the ethyl group to the pyrazole nitrogen .

Quinoxaline Carboxamide Coupling : Amide bond formation via activation of quinoxaline-2-carboxylic acid (e.g., using EDCI/HOBt) and reaction with the ethylpyrazole intermediate .
Critical Considerations : Optimize reaction conditions (temperature, solvent polarity) to avoid side products. Purity is confirmed via TLC and HPLC (>95%) .

Basic: How is the structural integrity of this compound validated?

Methodological Answer:
Validation employs spectroscopic and chromatographic techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.5–9.0 ppm confirm quinoxaline aromatic protons; δ 6.0–7.5 ppm indicate furan and pyrazole protons .
    • ¹³C NMR : Carbonyl signals (~165–170 ppm) confirm the carboxamide group .
  • IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) .
  • Mass Spectrometry : Molecular ion peaks align with the theoretical mass (e.g., m/z 335.289 for C₁₅H₁₂F₃N₅O) .

Advanced: How do computational methods aid in predicting biological targets for this compound?

Methodological Answer:
Computational workflows include:

  • Molecular Docking : Screens against kinase or GPCR targets using AutoDock Vina. The quinoxaline moiety shows affinity for ATP-binding pockets in kinases (e.g., EGFR) .
  • QSAR Modeling : Correlates substituent effects (e.g., trifluoromethyl groups) with bioactivity. Lipophilicity (logP ~2.5) predicts blood-brain barrier penetration .
  • MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) to prioritize targets .
    Data Contradictions : Discrepancies between in silico predictions and in vitro assays (e.g., IC₅₀ variations) may arise from solvation effects or protein flexibility .

Advanced: What strategies resolve conflicting bioactivity data across studies?

Methodological Answer:
Contradictions (e.g., varying IC₅₀ values in cancer cell lines) are addressed via:

Standardized Assays : Use identical cell lines (e.g., MCF-7 vs. HepG2) and controls .

Metabolic Stability Tests : Cytochrome P450 profiling to rule out false negatives from rapid degradation .

Structural Confirmation : Re-validate compound identity via X-ray crystallography if impurities are suspected .
Example : A 2024 study found conflicting cytotoxicity (IC₅₀ = 8 μM vs. 22 μM) resolved by identifying batch-dependent oxidation of the furan ring .

Basic: What biological activities are reported for this compound?

Methodological Answer:
Preliminary screenings highlight:

  • Anticancer Activity : IC₅₀ values of 5–20 μM in breast (MDA-MB-231) and colon (HCT-116) cancer lines via apoptosis induction .
  • Antimicrobial Effects : MIC = 32 μg/mL against S. aureus due to membrane disruption .
  • Kinase Inhibition : 70% inhibition of EGFR at 10 μM, linked to the quinoxaline scaffold’s planar structure .

Advanced: How does structural modification impact SAR?

SAR Insights (Table 1):

Modification Impact on Activity Reference
Trifluoromethyl addition↑ Lipophilicity; 3-fold ↑ EGFR inhibition
Furan → Thiophene↓ Solubility; ↑ Photostability
Ethyl linker elongation↓ Binding affinity (steric hindrance)

Methodological Note : Introduce substituents via Suzuki-Miyaura coupling or click chemistry, followed by SPR binding assays .

Advanced: What are the challenges in formulating this compound for in vivo studies?

Methodological Answer:
Key challenges include:

  • Low Aqueous Solubility : Address via nanoemulsions (e.g., PEGylated liposomes) or co-solvents (e.g., DMSO/Cremophor EL) .
  • Metabolic Instability : Prodrug strategies (e.g., esterification of the carboxamide) to enhance half-life .
  • Toxicity Screening : Assess hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG channel inhibition) early .

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